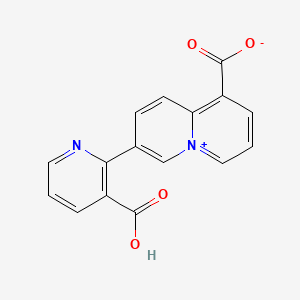

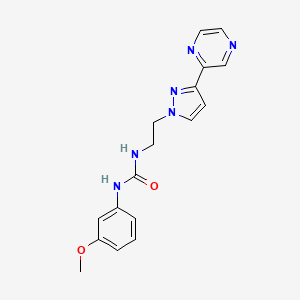

7-(3-Carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

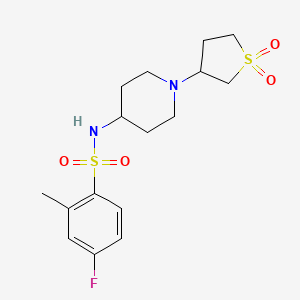

“7-(3-Carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate”, also known as CPQ, is a small molecular compound that has attracted attention in the scientific community due to its unique structure and potential applications. It has a molecular weight of 294.26 .

Molecular Structure Analysis

The molecular formula of this compound is C16H10N2O4 . The SMILES representation is C1=CC(=C(N=C1)C2=C[N+]3=CC=CC(=C3C=C2)C(=O)[O-])C(=O)O .Applications De Recherche Scientifique

Ring Contractions and Synthesis of Alkyl Indolizine-3-carboxylates

The chemical compound 7-(3-Carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate has been utilized in the synthesis and ring contractions of quinolizine derivatives. Specifically, the process involves the transformation of 4-oxoquinolizine-3-diazonium tetrafluoroborates into alkyl indolizine-3-carboxylates via an aza Wolff rearrangement. The product type and ratio were found to be dependent on the type of alcohol used in the reaction, marking the first example of a Wolff rearrangement in the fused cyclic α-diazoamide series (Rečnik et al., 2001).

Environmentally Benign Cascade Reactions

A novel protocol has been developed for the synthesis of quinolizines and quinolizinium salts using chromone-3-carboxaldehydes and ethyl 2-(pyridine-2-yl)acetate derivatives. This cascade reaction in water is environmentally friendly and allows for the synthesis of a wide variety of quinolizines and quinolizinium salts, marking a significant advancement in the field due to its environmental benefits and potential for combinatorial and parallel syntheses of quinolizine derivatives (Chen et al., 2020).

Ring Contraction of Azidoquinolizines

The compound has also been implicated in the study of ring contractions of azidoquinolizines, yielding various derivatives such as indolizine and imidazoazine derivatives. This process is highly solvent-dependent and has contributed to the understanding of the thermal transformations of such compounds (Rečnik et al., 2008).

Biological and Medicinal Chemistry

Antibacterial Activity

In the realm of medicinal chemistry, novel compounds structurally related to this compound have been designed, synthesized, and evaluated for potent antibacterial activity against respiratory pathogens, including resistant strains. These compounds have shown promise in both in vitro and in vivo models, contributing to the development of new antibacterial drugs (Odagiri et al., 2018).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The compound has facilitated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial activity. This research has expanded the repertoire of synthesized compounds with potential therapeutic applications, particularly in the context of antimicrobial resistance (Holla et al., 2006).

Antiproliferative Activity

Moreover, derivatives of this compound have been synthesized and shown to exhibit potent antiproliferative activity against various human cancer cell lines, opening new avenues for cancer therapy (Pirol et al., 2014).

Propriétés

IUPAC Name |

7-(3-carboxypyridin-2-yl)quinolizin-5-ium-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15(20)11-4-2-8-18-9-10(5-6-13(11)18)14-12(16(21)22)3-1-7-17-14/h1-9H,(H-,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFRYTIUOCMXQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C[N+]3=CC=CC(=C3C=C2)C(=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2407201.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)

![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2407212.png)

![tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate](/img/structure/B2407221.png)

![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)